molecular formula C5H10O B1601074 2-Pentanone-1,1,1,3,3-d5 CAS No. 24313-49-3

2-Pentanone-1,1,1,3,3-d5

Cat. No. B1601074
Key on ui cas rn: 24313-49-3
M. Wt: 91.16 g/mol
InChI Key: XNLICIUVMPYHGG-PVGOWFQYSA-N
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Patent
US06001615

Procedure details

On completion of the bioreduction stage the fermentation broth was centrifuged at 5000 rpm for 20 minutes at 20-22° C. The compound of formula (III) (R=t-butyl) was isolated from the supernatant by extraction with a suitable organic solvent such as toluene, isoamyl acetate, 2-pentanone, ethyl acetate or 4-methyl-2-pentanone, preferably ethyl acetate or 2-pentanone. The solvent extract was dried over anhydrous sodium sulphate and the solvent removed by vacuum distillation to afford the crude product of formula III (R=t-butyl) as a golden oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5]C=C[CH:2]=1.[CH3:8][CH:9](C)[CH2:10][C:11](=[O:13])[CH3:12].[C:15]([O:18]CC)(=[O:17])[CH3:16]>>[C:15]([O:18][CH2:5][CH2:6][CH:1]([CH3:2])[CH3:7])(=[O:17])[CH3:16].[CH3:12][C:11](=[O:13])[CH2:10][CH2:9][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OCCC(C)C
Name
Type
product
Smiles
CC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06001615

Procedure details

On completion of the bioreduction stage the fermentation broth was centrifuged at 5000 rpm for 20 minutes at 20-22° C. The compound of formula (III) (R=t-butyl) was isolated from the supernatant by extraction with a suitable organic solvent such as toluene, isoamyl acetate, 2-pentanone, ethyl acetate or 4-methyl-2-pentanone, preferably ethyl acetate or 2-pentanone. The solvent extract was dried over anhydrous sodium sulphate and the solvent removed by vacuum distillation to afford the crude product of formula III (R=t-butyl) as a golden oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Name
isoamyl acetate
Name
2-pentanone

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5]C=C[CH:2]=1.[CH3:8][CH:9](C)[CH2:10][C:11](=[O:13])[CH3:12].[C:15]([O:18]CC)(=[O:17])[CH3:16]>>[C:15]([O:18][CH2:5][CH2:6][CH:1]([CH3:2])[CH3:7])(=[O:17])[CH3:16].[CH3:12][C:11](=[O:13])[CH2:10][CH2:9][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
[Compound]
Name
( III )
Type
product
Smiles
Name
isoamyl acetate
Type
product
Smiles
C(C)(=O)OCCC(C)C
Name
2-pentanone
Type
product
Smiles
CC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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